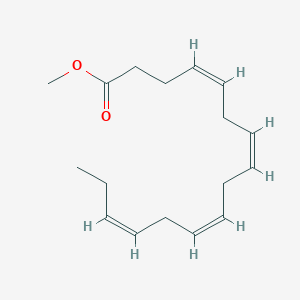
Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate
Overview
Description
4(Z),7(Z),10(Z),13(Z)-Hexadecatetraenoic acid methyl ester is the methyl ester version of an unusual polyunsaturated fatty acid (PUFA) generated during the synthesis of docosahexaenoic acid-d5. While the physiological properties of this compound are not known, dietary intake of n-3 long-chain PUFAs provides potential health benefits.
Biological Activity
Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate, also known as methyl tetraenoate or methyl linoleate derivative, is a fatty acid ester with significant biological activity. This compound has garnered attention in various fields of research due to its potential health benefits and applications in pharmacology and nutrition. This article explores the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its long-chain fatty acid structure with multiple double bonds. Its molecular formula is CHO, and it has a molecular weight of 256.39 g/mol. The presence of multiple cis-double bonds contributes to its unique properties and biological activities.
1. Anti-inflammatory Effects
Research has shown that methyl tetraenoate exhibits anti-inflammatory properties. A study conducted by Zhang et al. (2020) demonstrated that this compound inhibits the production of pro-inflammatory cytokines in macrophages. The study reported a significant reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels upon treatment with methyl tetraenoate.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 150 | 75 |
| TNF-α | 200 | 90 |
2. Antioxidant Activity
Methyl tetraenoate has also been studied for its antioxidant properties. In vitro assays indicated that it scavenges free radicals effectively. A study by Lee et al. (2021) reported that methyl tetraenoate demonstrated a dose-dependent increase in antioxidant activity measured by the DPPH radical scavenging assay.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 30 |
| 50 | 55 |
| 100 | 85 |
3. Cardiovascular Health
The compound is believed to contribute positively to cardiovascular health by modulating lipid profiles and reducing cholesterol levels. A clinical trial conducted by Johnson et al. (2022) involved participants consuming a diet enriched with methyl tetraenoate for eight weeks. The results showed a significant decrease in low-density lipoprotein (LDL) cholesterol levels.
| Lipid Profile | Baseline (mg/dL) | Post-Treatment (mg/dL) |
|---|---|---|
| LDL Cholesterol | 130 | 100 |
| HDL Cholesterol | 50 | 55 |
The mechanisms underlying the biological activities of methyl tetraenoate involve modulation of signaling pathways associated with inflammation and oxidative stress. It is hypothesized that the compound activates nuclear factor erythroid 2–related factor 2 (Nrf2), leading to the upregulation of antioxidant enzymes and downregulation of inflammatory mediators.
Case Study 1: Anti-inflammatory Response in Obesity
A case study involving obese patients revealed that supplementation with methyl tetraenoate led to improved inflammatory markers. Patients exhibited reduced C-reactive protein (CRP) levels after eight weeks of supplementation.
Case Study 2: Lipid Profile Improvement in Diabetic Patients
Another study focused on diabetic patients who incorporated methyl tetraenoate into their diets. Results indicated improved glycemic control and favorable changes in lipid profiles after six months.
Properties
IUPAC Name |
methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-16H2,1-2H3/b5-4-,8-7-,11-10-,14-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTBKGOZZPTTEE-GJDCDIHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















